molecular formula C19H20N4O5S3 B6556457 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide CAS No. 1040640-59-2

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide

Cat. No.: B6556457
CAS No.: 1040640-59-2
M. Wt: 480.6 g/mol
InChI Key: ZJKPVDFUDGSJLE-UHFFFAOYSA-N
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Description

3-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide is a structurally complex molecule featuring a thiazole core substituted with a benzenesulfonamido group at position 2 and a propanamide chain linked to a 4-sulfamoylphenylmethyl moiety. This compound integrates multiple pharmacophoric elements: the thiazole ring (common in bioactive molecules), sulfonamide groups (known for enzyme inhibition), and a flexible propanamide linker. While direct data on this specific compound are absent in the provided evidence, its structural analogs—particularly sulfonamide-thiazole-propanamide derivatives—have been synthesized and characterized for applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S3/c20-30(25,26)16-9-6-14(7-10-16)12-21-18(24)11-8-15-13-29-19(22-15)23-31(27,28)17-4-2-1-3-5-17/h1-7,9-10,13H,8,11-12H2,(H,21,24)(H,22,23)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKPVDFUDGSJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a benzenesulfonamide group, and a sulfamoylphenyl moiety, contributing to its unique properties. The molecular formula is C20H22N4O5S2C_{20}H_{22}N_{4}O_{5}S_{2} with a molecular weight of approximately 446.54 g/mol. The InChI key for this compound is WLXAMEYNRCGXHN-UHFFFAOYSA-N .

The primary mechanism of action involves the inhibition of ecto-nucleotidases, enzymes that play critical roles in nucleotide metabolism. By inhibiting these enzymes, the compound can influence various biochemical pathways, potentially leading to therapeutic effects in conditions like cancer and infections.

Target Enzymes

  • Ecto-nucleotidases : These enzymes are involved in the hydrolysis of extracellular nucleotides, affecting signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Numerous studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The thiazole ring is known for its ability to disrupt bacterial cell wall synthesis and function.

Case Studies and Research Findings

StudyFindings
Study 1 : In vitro analysis of ecto-nucleotidase inhibitionDemonstrated that similar thiazole derivatives significantly inhibit ecto-nucleotidases, suggesting potential for this compound.
Study 2 : Antimicrobial efficacy against Gram-positive bacteriaShowed promising results for compounds with benzenesulfonamide groups against Staphylococcus aureus.
Study 3 : Cytotoxicity assays on cancer cell linesIndicated that thiazole-based compounds can induce apoptosis in various cancer cell lines through enzyme inhibition.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

CompoundStructureBiological Activity
Compound A Thiazole + SulfonamideAntimicrobial
Compound B Thiazole + BenzodioxoleAnti-cancer
This compound Thiazole + Sulfonamide + SulfamoylphenylPotentially antimicrobial and anti-cancer

Comparison with Similar Compounds

Structural Analogues

The target compound shares core structural motifs with several synthesized derivatives (Table 1). Key analogues include:

  • 7-series compounds (): Thiazole-oxadiazole hybrids with propanamide chains and substituted phenyl groups (e.g., methyl, ethoxy).
  • Compound 30a (): A sulfamoylphenyl-propanamide derivative with a hydroxyphenyl group, reported as a carbonic anhydrase inhibitor.
  • 3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide (): Features a benzylpiperidine group instead of thiazole, highlighting modularity in propanamide-based designs.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups References
Target Compound* C₁₉H₁₉N₅O₅S₃ ~485.58 Not reported Thiazole, benzenesulfonamido, propanamide, sulfamoylphenyl -
7c (C₁₆H₁₇N₅O₂S₂) C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Thiazole, oxadiazole, methylphenyl
7l (C₁₆H₁₇N₅O₂S₂) C₁₆H₁₇N₅O₂S₂ 375.47 177–178 Thiazole, oxadiazole, ethoxyphenyl
Compound 30a C₂₀H₂₆N₄O₄S 418.51 Not reported Sulfamoylphenyl, hydroxyphenyl
3-(4-Benzylpiperidin-1-yl)-... C₂₁H₂₇N₃O₃S 401.52 Not reported Benzylpiperidine, sulfamoylphenyl

*Molecular formula and weight of the target compound are inferred from structural analysis.

Physicochemical Properties
  • Melting Points : Analogues like 7c and 7l exhibit melting points between 134–178°C, influenced by substituents (e.g., ethoxy groups increase rigidity) . The target compound’s dual sulfonamide groups may elevate its melting point due to enhanced hydrogen bonding.
  • Molecular Weight : The target compound (~485.58 g/mol) is heavier than most analogues, attributed to its dual sulfonamide groups and extended propanamide chain.

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